molecular formula C11H10N2O2 B13066931 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13066931
M. Wt: 202.21 g/mol
InChI Key: MDRXAKNJDIYWTI-UHFFFAOYSA-N
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Description

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a cyclopropyl group at the 8-position and a carboxylic acid group at the 3-position further distinguishes this compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable cyclopropyl-containing aldehyde or ketone under acidic conditions. For instance, the reaction of 2-aminopyridine with cyclopropylcarboxaldehyde in the presence of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as dimethylformamide (DMF) at elevated temperatures can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Uniqueness: 8-Cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

8-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-6-12-10-8(7-3-4-7)2-1-5-13(9)10/h1-2,5-7H,3-4H2,(H,14,15)

InChI Key

MDRXAKNJDIYWTI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CN3C2=NC=C3C(=O)O

Origin of Product

United States

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